molecular formula C21H23N3O4S B15031140 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide

Cat. No.: B15031140
M. Wt: 413.5 g/mol
InChI Key: ZRHOHVWIGHIAKJ-ZMOGYAJESA-N
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Description

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE is a complex organic compound that features a benzothiophene core, a cyano group, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Dimethoxyphenyl Moiety: This step involves the formation of an imine or oxime linkage between the benzothiophene core and the dimethoxyphenyl group, often facilitated by condensation reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced forms.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETAMIDE shares similarities with other benzothiophene derivatives and compounds containing cyano and dimethoxyphenyl groups.

Uniqueness

    Structural Features: The unique combination of the benzothiophene core, cyano group, and dimethoxyphenyl moiety sets it apart from other compounds.

    Functional Properties: Its specific chemical and biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C21H23N3O4S/c1-13(14-8-9-17(26-2)18(10-14)27-3)24-28-12-20(25)23-21-16(11-22)15-6-4-5-7-19(15)29-21/h8-10H,4-7,12H2,1-3H3,(H,23,25)/b24-13+

InChI Key

ZRHOHVWIGHIAKJ-ZMOGYAJESA-N

Isomeric SMILES

C/C(=N\OCC(=O)NC1=C(C2=C(S1)CCCC2)C#N)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NOCC(=O)NC1=C(C2=C(S1)CCCC2)C#N)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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